molecular formula C24H25N3O3S2 B2911503 2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide CAS No. 686772-56-5

2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide

Cat. No.: B2911503
CAS No.: 686772-56-5
M. Wt: 467.6
InChI Key: DODFVKRHZGSQBN-UHFFFAOYSA-N
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Description

The compound 2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide features a thieno[3,2-d]pyrimidin-4-one core fused with a tetrahydrothiophene ring. Key structural elements include:

  • 4-Ethoxyphenyl substituent at position 3 of the pyrimidine ring, providing electron-donating effects via the ethoxy group.
  • Thioether linkage connecting the core to an acetamide moiety.

Properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S2/c1-2-30-19-10-8-18(9-11-19)27-23(29)22-20(13-15-31-22)26-24(27)32-16-21(28)25-14-12-17-6-4-3-5-7-17/h3-11H,2,12-16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODFVKRHZGSQBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

    Cyclization Reactions: The formation of the thienopyrimidine core can be achieved through cyclization reactions involving appropriate starting materials such as 2-aminothiophenol and ethyl acetoacetate.

    Thioether Formation:

    Acylation: The final step involves the acylation of the thioether intermediate with phenethylacetyl chloride to yield the target compound.

Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability, often employing continuous flow chemistry techniques to enhance efficiency and reduce waste.

Chemical Reactions Analysis

2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide can undergo various chemical reactions, including:

    Oxidation: The thioether moiety can be oxidized to the corresponding sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the thienopyrimidine core can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives with potentially different biological activities.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

    Chemistry: As a versatile intermediate in organic synthesis, it can be used to develop new heterocyclic compounds with potential pharmaceutical applications.

    Biology: Its structural features make it a candidate for studying enzyme inhibition and receptor binding, contributing to the understanding of biological pathways.

    Medicine: Preliminary studies suggest potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound’s unique properties may be exploited in the development of new materials or as a precursor for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thienopyrimidine core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of key enzymes involved in disease pathways or the activation of receptors that regulate physiological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

The target compound shares a thieno[3,2-d]pyrimidin-4-one core with several analogs, but substituent variations significantly influence physicochemical properties:

Table 1: Structural and Molecular Comparison
Compound Name R1 (Pyrimidine) R2 (Acetamide) Molecular Formula Molecular Weight Key Features
Target Compound 4-Ethoxyphenyl Phenethyl C₂₃H₂₃N₃O₃S₂ 465.57 Ethoxy (electron-donating), moderate lipophilicity
2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide 4-Chlorophenyl 2-(Trifluoromethyl)phenyl C₂₁H₁₆ClF₃N₃O₂S₂ 510.95 Chloro (electron-withdrawing), CF₃ (highly lipophilic)
2-((3-(3-Methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide 3-Methoxyphenyl 4-Nitrophenyl C₂₁H₁₈N₄O₅S₂ 470.51 Methoxy (electron-donating), nitro (electron-withdrawing)

Key Observations:

  • Electronic Effects : The 4-ethoxyphenyl group in the target compound donates electrons via its methoxy group, contrasting with the electron-withdrawing chloro and nitro substituents in analogs .
  • Steric Factors : The 4-nitrophenyl group in Analog 2 introduces steric bulk and polarity, which may hinder binding in hydrophobic pockets compared to the phenethyl group.

Spectroscopic and Physicochemical Insights

For example:

  • Conserved chemical shifts in the thieno[3,2-d]pyrimidine core suggest a stable electronic environment.
  • Divergences in regions corresponding to R1 and R2 substituents (e.g., 4-ethoxyphenyl vs. 4-chlorophenyl) reflect altered electron density and steric environments .

Biological Activity

The compound 2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

C19H24N2O2S\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_2\text{S}

This compound features a thieno[3,2-d]pyrimidin backbone with a phenethylacetamide side chain. The presence of the ethoxy group and the thio linkage are critical for its biological activity.

Research indicates that compounds similar to This compound may act as selective inhibitors of bromodomain and extra-terminal (BET) proteins. These proteins play a significant role in regulating gene expression and are implicated in various cancers.

Key Findings:

  • Inhibition of BET Proteins : The compound exhibits preferential inhibition of the second bromodomain of BRD3 (BRD3-BDII), which is crucial for its anticancer activity .
  • Cellular Context Dependency : The efficacy of the compound can vary significantly depending on the cellular context and the presence of other pharmacological agents. In combination with certain FDA-approved drugs, it has shown enhanced antiproliferative effects in leukemia cells .

Biological Activity

The biological activity of This compound has been evaluated through various assays:

Assay Type Outcome
Cytotoxicity AssaysDemonstrated selective cytotoxicity against cancer cells .
Drug Sensitivity ProfilingEnhanced activity when combined with other agents .
Inhibition StudiesSignificant inhibition of BET protein interactions .

Case Studies

  • Leukemia Cell Lines : In studies involving patient-derived leukemia cell lines, the compound was shown to potentiate the effects of standard chemotherapy agents. This suggests its potential as an adjunct therapy in cancer treatment .
  • Structure Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications to the thieno[3,2-d]pyrimidine core could enhance solubility and potency. For instance, altering substituents on the aromatic rings improved binding affinity to BET proteins .

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